2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane
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Overview
Description
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group, an ethynyl linkage, and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is catalyzed by palladium and proceeds under mild conditions, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to achieve maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the dithiolane ring .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of novel materials.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and ethynyl linkage play crucial roles in its binding affinity and reactivity. The dithiolane ring provides additional stability and modulates the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: This compound shares the bromophenyl and ethynyl groups but lacks the dithiolane ring, making it less stable and less versatile in certain applications.
5-(2-(4-Bromophenyl)ethynyl)pyrimidine: This compound contains a pyrimidine ring instead of a dithiolane ring, leading to different chemical properties and applications.
Uniqueness
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane stands out due to its unique combination of structural features, which confer enhanced stability and reactivity
Properties
CAS No. |
920979-44-8 |
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Molecular Formula |
C15H17BrS2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane |
InChI |
InChI=1S/C15H17BrS2/c1-14(2,3)15(17-10-11-18-15)9-8-12-4-6-13(16)7-5-12/h4-7H,10-11H2,1-3H3 |
InChI Key |
VOZIRWZZWQQVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(SCCS1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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